molecular formula C9H9BrFNO B14768547 N-(4-bromo-2-fluoro-5-methylphenyl)acetamide

N-(4-bromo-2-fluoro-5-methylphenyl)acetamide

Cat. No.: B14768547
M. Wt: 246.08 g/mol
InChI Key: MZMUHHOOCZNFRU-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluoro-5-methylphenyl)acetamide is an organic compound with the molecular formula C9H9BrFNO and a molecular weight of 246.08 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluoro-5-methylphenyl)acetamide typically involves the acylation of 4-bromo-2-fluoro-5-methylaniline with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the byproduct, acetic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluoro-5-methylphenyl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The nitro group can be reduced to an amine group.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted acetamides.

    Oxidation Reactions: Products include N-oxides.

    Reduction Reactions: Products include amines.

Scientific Research Applications

N-(4-bromo-2-fluoro-5-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluoro-5-methylphenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-fluoro-5-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

N-(4-bromo-2-fluoro-5-methylphenyl)acetamide

InChI

InChI=1S/C9H9BrFNO/c1-5-3-9(12-6(2)13)8(11)4-7(5)10/h3-4H,1-2H3,(H,12,13)

InChI Key

MZMUHHOOCZNFRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)F)NC(=O)C

Origin of Product

United States

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